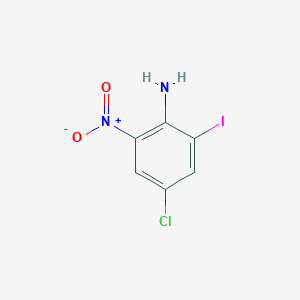

4-Chloro-2-iodo-6-nitroaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-iodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQPNLNIJFQQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478493 | |

| Record name | 4-Chloro-2-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123158-75-8 | |

| Record name | 4-Chloro-2-iodo-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-iodo-6-nitroaniline molecular weight and formula

This document provides the core chemical identification and physical properties of 4-Chloro-2-iodo-6-nitroaniline, a compound relevant to researchers and professionals in the fields of chemistry and drug development.

Chemical Properties

The fundamental chemical identifiers for this compound are detailed below. This information is crucial for accurate recording, sourcing, and regulatory compliance in a research and development setting.

| Identifier | Value |

| Molecular Formula | C6H4ClIN2O2[1] |

| Molecular Weight | 298.46 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 123158-75-8[1][2] |

Note on Data Applicability: The user's request for experimental protocols and signaling pathway diagrams is acknowledged. However, for the specific scope of defining the molecular weight and formula of a chemical compound, such detailed experimental sections are not applicable. The data presented here is based on established chemical information.

Visualizations such as signaling pathways or experimental workflows are not relevant for the presentation of this compound's basic chemical data. Therefore, no Graphviz diagrams have been generated.

References

An In-Depth Technical Guide to 4-Chloro-2-iodo-6-nitroaniline

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 4-Chloro-2-iodo-6-nitroaniline, including its IUPAC name and known synonyms.

IUPAC Name: this compound[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

A summary of quantitative data and experimental protocols is not applicable as this information pertains to a specific chemical entity's nomenclature and structure.

| Synonyms | Registry/ID |

| 4-Chloro-2-iodo-6-nitro-phenylamine | - |

| Benzenamine, 4-chloro-2-iodo-6-nitro- | - |

| 123158-75-8 | CAS Number |

| MFCD23115369 | - |

| SCHEMBL3011561 | - |

| DTXSID10478493 | - |

| 2-iodo-4-chloro-6-nitro-phenylamine | - |

| AKOS022172067 | - |

| (4-chloro-2-iodo-6-nitrophenyl)amine | - |

| 2-Amino-5-chloro-3-nitro-phenyliodide | - |

| DS-5845 | - |

| SB82592 | - |

| SY317024 | - |

| DB-332139 | - |

| CS-0060187 | - |

| W17818 | - |

| F335558 | - |

Table 1: Synonyms and Identifiers for this compound.[1]

References

Technical Guide: Synthesis and Characterization of 4-Chloro-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2-iodo-6-nitroaniline, a halogenated and nitrated aniline derivative with potential applications in pharmaceutical and chemical research. Due to the limited availability of a specific, published synthetic protocol for this compound, this guide proposes a feasible synthetic pathway based on established organic chemistry principles and analogous reactions reported in the literature. The document details the proposed experimental procedures and outlines the key characterization techniques and expected data for the starting materials and the final product. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using diagrams.

Introduction

This compound (C₆H₄ClIN₂O₂) is a substituted aromatic amine containing chloro, iodo, and nitro functional groups. The presence of these diverse functionalities makes it an interesting building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and chloro groups, combined with the potential for further functionalization at the iodo and amino positions, offers a versatile scaffold for drug design and the development of novel chemical entities.

This guide outlines a proposed synthetic route and provides detailed, generalized experimental protocols for the preparation of this compound. It also compiles the available physicochemical and spectroscopic data to aid in its characterization.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its potential precursors is provided below.

| Property | This compound | 4-Chloro-2-nitroaniline | 4-Chloro-2-iodoaniline |

| IUPAC Name | This compound[1] | 4-chloro-2-nitroaniline | 4-chloro-2-iodoaniline |

| CAS Number | 123158-75-8[1] | 89-63-4[2] | 63069-48-7[3] |

| Molecular Formula | C₆H₄ClIN₂O₂[1] | C₆H₅ClN₂O₂[2] | C₆H₅ClIN[3] |

| Molecular Weight | 298.46 g/mol [1] | 172.57 g/mol [2] | 253.47 g/mol [3] |

| Appearance | Not specified | Bright orange powder[4] | White to off-white powder |

| Melting Point | Not specified | 117-119 °C[5] | 39-43 °C[3] |

| Computed XLogP3 | 2.9[1] | 2.7 | 2.5 |

Proposed Synthesis Pathway

The proposed primary route is the iodination of 4-chloro-2-nitroaniline. The presence of the activating amino group and the deactivating but ortho-, para-directing chloro and nitro groups will influence the position of iodination. The most probable position for electrophilic substitution is ortho to the strongly activating amino group and meta to the deactivating nitro group.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis of this compound. These are based on established methods for similar transformations and should be optimized for specific laboratory conditions.

Synthesis of this compound from 4-Chloro-2-nitroaniline

This protocol is adapted from general procedures for the iodination of anilines.[6]

Materials:

-

4-Chloro-2-nitroaniline

-

Silver sulfate (Ag₂SO₄)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium metabisulfite (Na₂S₂O₅), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask protected from light, dissolve 4-chloro-2-nitroaniline (1 equivalent) in dichloromethane.

-

To the stirred solution, add silver sulfate (1 equivalent) followed by the portion-wise addition of iodine (1 equivalent).

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, cool the reaction mixture in an ice bath and quench by adding an aqueous solution of sodium metabisulfite until the color of iodine disappears.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired this compound.

General Experimental Workflow

The overall workflow for the synthesis and characterization is depicted below.

Caption: General workflow for synthesis and characterization.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and available spectroscopic data.

| Technique | Starting Material: 4-Chloro-2-nitroaniline | Product: this compound |

| ¹H NMR | ¹H NMR data is available.[7] | Expected to show characteristic aromatic proton signals. Specific data not found in searches. |

| ¹³C NMR | ¹³C NMR data is available.[8] | Expected to show 6 distinct carbon signals. Specific data not found in searches. |

| Mass Spec. | Mass spectra (EI) are available.[9] | GC-MS data is available on SpectraBase.[1] |

| IR Spec. | IR spectra are available.[9][10] | Vapor Phase IR Spectra are available on SpectraBase.[1] |

Note: While spectroscopic data for this compound is indicated to be available in databases such as SpectraBase, the actual spectral data (peak lists, chemical shifts) were not directly accessible through the performed searches. Researchers should consult these databases directly for detailed spectral information.

Safety Considerations

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.

-

Toxicity: The toxicity of this compound has not been extensively studied. As with all new chemical entities, it should be handled with care, assuming it is potentially hazardous. Halogenated and nitrated aromatic compounds can be toxic and may have skin and respiratory irritant properties.

-

Reactivity: The synthesis involves iodine and silver salts, which should be handled according to their specific safety data sheets (SDS). The final product contains a nitro group, and care should be taken to avoid conditions that could lead to decomposition, especially at elevated temperatures.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. While a specific, validated synthetic protocol is not currently published, the proposed route via iodination of 4-chloro-2-nitroaniline offers a logical and feasible approach based on established chemical principles. The compiled physicochemical and spectroscopic information will be valuable for researchers aiming to prepare and utilize this compound in their work. Further experimental optimization and detailed spectroscopic analysis are recommended to fully validate the proposed synthetic method and confirm the structure of the final product.

References

- 1. This compound | C6H4ClIN2O2 | CID 12143564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloro-2-iodoaniline 98 63069-48-7 [sigmaaldrich.com]

- 4. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 8. 4-Chloro-2-nitroaniline (89-63-4) 13C NMR [m.chemicalbook.com]

- 9. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

- 10. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 4-Chloro-2-iodo-6-nitroaniline using ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-2-iodo-6-nitroaniline. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a predictive analysis based on structurally analogous compounds. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound and related molecules in a drug development context.

Predicted NMR Data for this compound

The chemical structure of this compound dictates a specific substitution pattern on the benzene ring, which in turn influences the chemical shifts (δ) and coupling constants (J) in its NMR spectra. The presence of a nitro group (a strong electron-withdrawing group), a chloro group, an iodo group, and an amino group (an electron-donating group) all contribute to the electronic environment of the aromatic protons and carbons.

Based on the analysis of related compounds, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.8 - 8.2 | Doublet (d) | 2.0 - 3.0 | 1H |

| H-5 | 7.4 - 7.7 | Doublet (d) | 2.0 - 3.0 | 1H |

| -NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | - | 2H |

Note: The chemical shift of the amino protons (-NH₂) can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display six unique signals for the carbon atoms of the benzene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 145 - 150 |

| C-2 (-I) | 90 - 95 |

| C-3 | 128 - 132 |

| C-4 (-Cl) | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 (-NO₂) | 140 - 145 |

NMR Data of Structurally Related Compounds

NMR Data of Halogenated Nitroanilines

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Chloro-2-nitroaniline | DMSO-d₆ | 7.95 (d, J=2.7 Hz, 1H), 7.55 (dd, J=9.0, 2.7 Hz, 1H), 7.08 (d, J=9.0 Hz, 1H), 6.15 (s, 2H) | 147.1, 131.0, 129.5, 126.3, 120.1, 118.9 |

| 2-Bromo-6-chloro-4-nitroaniline | - | - | - |

| 4-Chloro-3-nitroaniline | CDCl₃ | 7.13 (d, J=2.6 Hz, 1H), 6.78 (dd, J=8.6, 2.7 Hz, 1H), 7.26 (d, J=8.6 Hz, 1H), 4.00 (s, 2H)[1] | 148.34, 145.99, 132.28, 119.38, 114.96, 110.94[1] |

| 2-Iodo-4-nitroaniline | - | - | - |

NMR Data of Halogenated Anilines

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Chloroaniline | CDCl₃ | 7.10 (d, J=9.0 Hz, 2H), 6.61 (d, J=9.0 Hz, 2H) | 145.17, 129.42, 123.51, 116.59 |

| 4-Iodoaniline | CDCl₃ | 7.40 (d, J=9.0 Hz, 2H), 6.47 (d, J=9.0 Hz, 2H) | 146.35, 138.20, 117.60, 79.68 |

| 2-Iodoaniline | - | - | - |

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for nitroaniline compounds.

-

Concentration :

-

For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration : To ensure a homogeneous magnetic field, filter the prepared sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans.

-

Temperature : 298 K.

¹³C NMR:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, or more, depending on the sample concentration.

-

Temperature : 298 K.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the NMR analysis of a chemical compound like this compound.

Caption: Workflow for NMR-based structural elucidation.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation, it is recommended to synthesize the compound and acquire experimental NMR data, which can then be compared with the predictions and data from analogous structures presented here. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can provide additional confirmation of the proton and carbon assignments.

References

An In-depth Technical Guide to Interpreting the Infrared Spectrum of 4-Chloro-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and interpretation of the key features expected in the infrared (IR) spectrum of 4-chloro-2-iodo-6-nitroaniline. Due to the limited availability of a published spectrum for this specific molecule, this guide focuses on the interpretation of its constituent functional groups, providing a robust framework for researchers encountering this or structurally similar compounds.

Molecular Structure and Expected Vibrational Modes

This compound is a substituted aromatic amine with the following key functional groups that give rise to characteristic vibrational absorptions in the IR spectrum:

-

Primary Aromatic Amine (-NH₂): This group will exhibit N-H stretching and bending vibrations.

-

Nitro Group (-NO₂): This group is characterized by strong symmetric and asymmetric stretching vibrations.

-

Substituted Benzene Ring: The aromatic ring will show C-H stretching, C=C stretching, and out-of-plane C-H bending vibrations. The substitution pattern influences the latter.

-

Carbon-Halogen Bonds (C-Cl, C-I): These bonds will have stretching vibrations in the fingerprint region.

Predicted Infrared Absorption Data

The expected vibrational frequencies for the functional groups in this compound are summarized in the table below. These ranges are derived from established spectroscopic data for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Aromatic Amine | N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong |

| N-H Symmetric Stretch | 3300 - 3400 | Medium-Strong | |

| N-H Bending (Scissoring) | 1580 - 1650 | Medium-Strong | |

| C-N Stretch | 1250 - 1335 | Strong | |

| N-H Wagging | 665 - 910 | Broad, Strong | |

| Nitro Group | NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1290 - 1360 | Strong | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C Stretch (in-ring) | 1450 - 1600 | Medium-Weak (multiple bands) | |

| C-H Out-of-Plane Bending | 800 - 900 | Strong | |

| Carbon-Halogen | C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-I Stretch | 500 - 600 | Medium-Strong |

Detailed Interpretation of Spectral Regions

3.1. N-H Stretching Region (3300-3500 cm⁻¹)

A primary aromatic amine, such as the one in this compound, is expected to show two distinct bands in this region.[1][2][3] The higher frequency band corresponds to the asymmetric N-H stretching vibration, while the lower frequency band is due to the symmetric N-H stretch.[4] The presence of two peaks in this area is a clear indicator of a primary amine (-NH₂).[1][5]

3.2. Nitro Group Region (1290-1550 cm⁻¹)

The nitro group provides two of the most characteristic and intense absorptions in the IR spectrum.[6] The asymmetric NO₂ stretch appears at a higher wavenumber, typically between 1500 and 1550 cm⁻¹.[6][7][8] The symmetric NO₂ stretch is found at a lower wavenumber, generally in the 1290 to 1360 cm⁻¹ range.[6][7][8] These two strong bands are a reliable indicator of the presence of a nitro functional group.[6]

3.3. Aromatic and N-H Bending Region (1450-1650 cm⁻¹)

This region can be complex due to the overlap of aromatic C=C stretching vibrations and the N-H bending (scissoring) mode of the primary amine.[1] The aromatic ring typically shows several bands of variable intensity in the 1450-1600 cm⁻¹ range. The N-H bending vibration for a primary amine is expected between 1580 and 1650 cm⁻¹.[1]

3.4. Fingerprint Region (< 1400 cm⁻¹)

The region below 1400 cm⁻¹ is known as the fingerprint region and contains a wealth of information, though it can be complex to interpret.

-

C-N Stretching: Aromatic amines exhibit a strong C-N stretching band between 1250 and 1335 cm⁻¹.[1][3]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring determines the position of strong C-H out-of-plane bending vibrations, typically found between 800 and 900 cm⁻¹.

-

N-H Wagging: Primary amines also show a broad and strong N-H wagging band in the 665-910 cm⁻¹ range.[1]

-

Carbon-Halogen Stretching: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, while the C-I stretch, being a heavier atom, will appear at a lower frequency, typically between 500 and 600 cm⁻¹.

Experimental Protocols

4.1. Sample Preparation (KBr Pellet Method)

The solid sample of this compound would typically be prepared for IR analysis using the potassium bromide (KBr) pellet method.

-

Grinding: A small amount of the sample (1-2 mg) is ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The grinding should be thorough to ensure a fine, homogeneous mixture.

-

Pellet Formation: The mixture is then transferred to a pellet press. A vacuum is applied to remove any trapped air, and pressure is applied to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.

4.2. Data Acquisition

An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The sample pellet is placed in the beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The data is typically collected over the range of 4000 to 400 cm⁻¹.

Visualizing the Interpretation Workflow and Molecular Features

The following diagrams illustrate the logical workflow for interpreting the IR spectrum and the key vibrational modes of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of 4-Chloro-2-iodo-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Chloro-2-iodo-6-nitroaniline. The document details experimental protocols, potential fragmentation patterns, and relevant metabolic pathways, presenting a valuable resource for researchers in analytical chemistry, drug metabolism, and toxicology.

Compound Overview

This compound is a halogenated nitroaromatic compound with the molecular formula C₆H₄ClIN₂O₂ and a monoisotopic mass of 297.9006 g/mol .[1] Its structure, featuring chloro, iodo, and nitro functional groups on an aniline backbone, presents a unique analytical challenge and suggests potential biological activity through various metabolic pathways. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility. Electron Ionization (EI) is a common ionization method for such compounds, leading to the formation of a molecular ion and characteristic fragment ions.

Predicted Fragmentation Pattern

While a publicly available mass spectrum for this compound is limited, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the known fragmentation of similar aromatic, halogenated, and nitro-containing compounds. The molecular ion (M⁺) is expected to be observed at m/z 298 (for the most abundant isotopes ³⁵Cl and ¹²⁷I).

Key fragmentation pathways are likely to involve:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in a fragment at m/z 252.

-

Loss of I: Cleavage of the carbon-iodine bond would lead to a fragment at m/z 171.

-

Loss of Cl: Cleavage of the carbon-chlorine bond would result in a fragment at m/z 263.

-

Sequential losses: Subsequent losses of other functional groups from the primary fragments are also probable. For example, the fragment at m/z 171 could further lose a chlorine atom to yield a fragment at m/z 136.

A summary of the predicted major fragment ions is presented in the table below.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| [M]⁺ | 298 | Molecular Ion |

| [M - NO₂]⁺ | 252 | Loss of nitro group |

| [M - I]⁺ | 171 | Loss of iodine atom |

| [M - Cl]⁺ | 263 | Loss of chlorine atom |

| [M - I - Cl]⁺ | 136 | Sequential loss of iodine and chlorine |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS. These protocols are based on established methods for similar analytes and may require optimization for specific instrumentation and matrices.

Sample Preparation (General Protocol)

-

Extraction: For solid samples, an appropriate solvent such as acetonitrile or ethyl acetate should be used for extraction, potentially with the aid of sonication or vortexing. For liquid samples, liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be employed.

-

Cleanup: Depending on the complexity of the sample matrix, a cleanup step using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) may be necessary to remove interfering substances.

-

Derivatization (Optional): While this compound is amenable to direct GC-MS analysis, derivatization of the amine group (e.g., acetylation or silylation) can improve chromatographic peak shape and thermal stability.

-

Reconstitution: The final extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Xenobiotic Metabolism Pathway

This compound, as a xenobiotic compound, is likely to undergo metabolic transformations in biological systems. The metabolism of halogenated and nitroaromatic compounds typically involves two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to facilitate excretion.

References

A Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-iodo-6-nitroaniline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-Chloro-2-iodo-6-nitroaniline and its closely related derivatives. While a published crystal structure for this compound is not currently available in open literature, this guide leverages crystallographic data from analogous compounds to offer a comprehensive analytical framework. By examining the structures of 4-chloro-2-iodoaniline and 4-chloro-2-nitroaniline, we can infer the likely intermolecular interactions and packing motifs that govern the solid-state architecture of the target compound.

This document outlines plausible synthetic routes, details standard experimental protocols for crystal growth and X-ray diffraction, and presents a comparative analysis of relevant crystal structures. The provided data and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and computational modeling of halogenated nitroanilines, a class of compounds with significant potential in medicinal chemistry and materials science.

Synthesis and Crystallization

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic pathway is outlined below, based on established organic chemistry principles for the introduction of iodo and nitro functionalities onto an aniline scaffold.

Proposed Synthetic Pathway

A feasible synthetic route to this compound could commence with 4-chloro-2-nitroaniline. The subsequent iodination can be achieved using various iodinating agents. A common method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidizing agent.

Theoretical and Computational Perspectives on 4-Chloro-2-iodo-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-Chloro-2-iodo-6-nitroaniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific compound, this guide synthesizes information from publicly available databases and comparative analysis of structurally related molecules. The guide covers computed physicochemical properties, structural parameters derived from analogous compounds, and outlines standard computational and experimental methodologies relevant to its study. This document aims to serve as a foundational resource to stimulate further research into the properties and potential applications of this compound.

Introduction

This compound is a halogenated nitroaniline derivative. The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (amino) on the benzene ring, along with a bulky iodine atom, suggests potentially interesting electronic, optical, and biological properties. Halogenated and nitro-substituted anilines are known for their applications as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Understanding the molecular structure, electronic properties, and reactivity of this compound through theoretical and computational methods is crucial for exploring its potential applications.

This guide summarizes the available computed data for this compound and draws comparisons with the experimentally determined structures of related compounds, such as 4-chloro-2-iodoaniline and 4-chloro-2-nitroaniline, to infer its structural characteristics.

Physicochemical Properties

Publicly available databases provide several computed physicochemical properties for this compound. These properties are valuable for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClIN₂O₂ | PubChem[1] |

| Molecular Weight | 298.46 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 71.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Molecular Structure and Geometry

While a crystal structure for this compound is not publicly available, insights into its molecular geometry can be gained from the crystal structures of the related molecules 4-chloro-2-iodoaniline and 4-chloro-2-nitroaniline.

Comparative Structural Analysis

The crystal structure of 4-chloro-2-iodoaniline reveals a C-Cl bond length of 1.755 (6) Å and a C-I bond length of 2.101 (5) Å.[2] In the case of 4-chloro-2-nitroaniline, the molecule is planar with an intramolecular hydrogen bond between the amino and nitro groups.[3][4] It is plausible that this compound also exhibits a degree of planarity, influenced by steric hindrance from the bulky iodine atom and intramolecular hydrogen bonding between the amino and nitro groups.

The following diagram illustrates the likely molecular structure of this compound.

Experimental and Computational Methodologies

Synthesis

While a specific synthesis protocol for this compound is not detailed in the searched literature, a general procedure for the synthesis of related compounds like 4-chloro-2-nitroaniline from 3,4-Dinitrochlorobenzene has been described.[5] A plausible synthetic route for this compound could involve the iodination of 4-chloro-2-nitroaniline or the nitration of 4-chloro-2-iodoaniline.

The following workflow outlines a general approach to the synthesis and characterization of such a compound.

Spectroscopic and Crystallographic Analysis

For a comprehensive understanding of this compound, a combination of spectroscopic and crystallographic techniques would be essential.

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: To identify the functional groups and vibrational modes of the molecule.

-

UV-Visible Spectroscopy: To determine the electronic absorption properties and estimate the optical band gap.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical environment of the hydrogen and carbon atoms.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Methods

Density Functional Theory (DFT) is a powerful computational method to investigate the properties of molecules. A typical computational workflow would involve:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: To predict the infrared and Raman spectra and confirm that the optimized structure is a true minimum on the potential energy surface.

-

Electronic Property Calculations: To determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density (e.g., Mulliken charges).

The following diagram illustrates a typical DFT-based computational workflow.

Potential Applications and Future Directions

Given the functional groups present in this compound, it may exhibit interesting biological activities. For instance, nitroanilines have been investigated for their toxicological properties.[6] Furthermore, the presence of halogens and a nitro group can influence its potential as a nonlinear optical (NLO) material, similar to other substituted nitroanilines.

Future research should focus on:

-

The development of a reliable synthetic protocol for this compound.

-

Comprehensive experimental characterization using the techniques outlined above.

-

In-depth theoretical studies using DFT and other computational methods to fully elucidate its electronic and structural properties.

-

Investigation of its biological activity and potential as a precursor for novel therapeutic agents.

-

Exploration of its nonlinear optical properties for applications in optoelectronics.

Conclusion

This technical guide has consolidated the currently available theoretical information on this compound. While direct experimental and computational studies on this molecule are scarce, analysis of its computed physicochemical properties and comparison with related compounds provide a foundational understanding of its potential characteristics. The outlined experimental and computational workflows offer a roadmap for future research to unlock the full potential of this intriguing molecule for applications in drug development and materials science.

References

- 1. This compound | C6H4ClIN2O2 | CID 12143564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 4-chloro-2-iodo-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 4-Chloro-2-iodo-6-nitroaniline: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-2-iodo-6-nitroaniline in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available data and outlines a standardized experimental protocol for the precise determination of solubility, a critical parameter for synthesis, purification, formulation, and screening of chemical compounds.

Introduction to this compound

This compound (CAS No: 123158-75-8) is a halogenated nitroaniline derivative.[1] Its molecular structure, featuring a polar amino group and a nitro group, alongside less polar chloro and iodo substituents on a benzene ring, suggests a nuanced solubility profile. Understanding its behavior in various solvents is fundamental for its application in synthetic chemistry and materials science. The polarity, hydrogen bonding capability, and molecular size of the solvent will all play significant roles in its dissolution.

Estimated Solubility of this compound

Generally, nitroanilines exhibit solubility in polar organic solvents and have limited solubility in nonpolar solvents and water.

Table 1: Solubility of the Structurally Related Compound 4-Chloro-2-nitroaniline in Common Solvents

| Solvent | Formula | Type | Solubility Description |

| Water | H₂O | Polar Protic | Insoluble (<1 mg/mL)[2][3] |

| Methanol | CH₃OH | Polar Protic | Insoluble[2] |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble[2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble[2] |

| Acetic Acid | CH₃COOH | Polar Protic | Very Soluble[2] |

| Benzene | C₆H₆ | Nonpolar | Soluble (Purification via crystallization is possible)[4] |

Note: This data is for 4-chloro-2-nitroaniline and should be used as a qualitative guide only for estimating the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.[5]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask to remove all undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of the solute in the filtered solution using a validated analytical method.

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of solvent and measure the absorbance (UV-Vis) or peak area (HPLC) against a pre-established calibration curve.

-

-

-

Calculation:

-

Calculate the solubility in units such as g/L, mg/mL, or mol/L based on the determined concentration and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

References

- 1. This compound | C6H4ClIN2O2 | CID 12143564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 4-Chloro-2-nitroaniline CAS#: 89-63-4 [m.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-2-iodo-6-nitroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 4-chloro-2-iodo-6-nitroaniline, a versatile substituted aniline intermediate. The presence of three distinct functional groups—a chloro, an iodo, and a nitro group—on the aniline scaffold allows for a range of selective chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a precursor for the synthesis of various heterocyclic systems, including substituted indazoles and benzimidazoles. The reactivity of the functional groups can be selectively exploited to achieve desired molecular architectures. The typical reaction pathways involving this intermediate include:

-

Reduction of the nitro group: The nitro functionality can be readily reduced to an amino group, yielding a substituted o-phenylenediamine derivative. This diamine is a key precursor for the construction of benzimidazole rings.

-

Diazotization of the amino group: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for a variety of transformations, including Sandmeyer-type reactions to introduce a range of substituents.

-

Intramolecular cyclization: Following the modification of the nitro and/or amino groups, intramolecular cyclization can be induced to form fused heterocyclic systems like indazoles.

-

Cross-coupling reactions: The iodo and chloro substituents provide handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-nitrogen bonds, respectively. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization.

Synthesis of Substituted Indazoles

A key application of this compound is in the synthesis of substituted indazoles. A plausible synthetic pathway involves the initial reduction of the nitro group, followed by diazotization and intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Chloro-4-iodo-1H-indazole (Hypothetical Protocol based on related syntheses)

This protocol is based on established methods for the synthesis of related indazole structures.

Step 1: Reduction of this compound to 4-Chloro-2-iodo-benzene-1,6-diamine

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| This compound | 298.46 g/mol | 1 | 1.0 | (Specify amount) |

| Iron powder | 55.84 g/mol | (Specify) | (Specify) | (Specify amount) |

| Ammonium chloride | 53.49 g/mol | (Specify) | (Specify) | (Specify amount) |

| Ethanol | 46.07 g/mol | - | - | (Specify volume) |

| Water | 18.02 g/mol | - | - | (Specify volume) |

Procedure:

-

To a stirred suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude diamine, which can be used in the next step without further purification.

Step 2: Diazotization and Intramolecular Cyclization to 6-Chloro-4-iodo-1H-indazole

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 4-Chloro-2-iodo-benzene-1,6-diamine | 268.46 g/mol | 1 | 1.0 | (Specify amount) |

| Sodium nitrite | 69.00 g/mol | (Specify) | (Specify) | (Specify amount) |

| Hydrochloric acid (conc.) | 36.46 g/mol | - | - | (Specify volume) |

| Water | 18.02 g/mol | - | - | (Specify volume) |

Procedure:

-

Dissolve the crude diamine from Step 1 in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for a specified time to allow for the formation of the diazonium salt and subsequent intramolecular cyclization.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-chloro-4-iodo-1H-indazole.

Below is a diagram illustrating the logical workflow for the synthesis of 6-chloro-4-iodo-1H-indazole.

Caption: Workflow for the synthesis of 6-chloro-4-iodo-1H-indazole.

Synthesis of Substituted Benzimidazoles

The synthesis of substituted benzimidazoles can be achieved by first reducing the nitro group of this compound to form the corresponding diamine. This diamine can then be condensed with various aldehydes or carboxylic acids to construct the benzimidazole ring system.[1]

Experimental Protocol: Synthesis of 5-Chloro-7-iodo-1H-benzimidazole (Hypothetical Protocol)

Step 1: Reduction of this compound

Follow the protocol described in Section 2, Step 1.

Step 2: Condensation with Formic Acid

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 4-Chloro-2-iodo-benzene-1,6-diamine | 268.46 g/mol | 1 | 1.0 | (Specify amount) |

| Formic Acid | 46.03 g/mol | - | - | (Specify volume) |

Procedure:

-

To the crude 4-chloro-2-iodo-benzene-1,6-diamine, add an excess of formic acid.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-chloro-7-iodo-1H-benzimidazole.

The following diagram illustrates the signaling pathway for the synthesis of 5-chloro-7-iodo-1H-benzimidazole.

Caption: Synthesis pathway to 5-chloro-7-iodo-1H-benzimidazole.

Potential for Further Functionalization

The resulting heterocyclic products, such as 6-chloro-4-iodo-1H-indazole and 5-chloro-7-iodo-1H-benzimidazole, retain halogen substituents that can be used for further synthetic modifications. The iodo group is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkynyl, and amino groups. The chloro group can also participate in cross-coupling reactions, typically under more forcing conditions, enabling sequential and site-selective functionalization. This versatility makes this compound a valuable starting material for generating libraries of complex molecules for drug discovery and other applications.

References

Application Notes and Protocols for 4-Chloro-2-iodo-6-nitroaniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-2-iodo-6-nitroaniline as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors and other biologically active molecules. Detailed protocols for key transformations and relevant biological data are presented to facilitate its use in drug discovery and development projects.

Introduction

This compound is a trifunctional aromatic compound possessing chloro, iodo, and nitro groups, which offer orthogonal reactivity for the stepwise introduction of various substituents. This strategic arrangement of functional groups makes it a valuable scaffold for the synthesis of diverse and complex molecular architectures, particularly in the construction of heterocyclic compounds with therapeutic potential. The electron-withdrawing nitro group enhances the reactivity of the aromatic ring towards nucleophilic substitution, while the iodo and chloro substituents are amenable to a range of palladium-catalyzed cross-coupling reactions.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of substituted indoles and indazoles. These heterocyclic motifs are prevalent in a vast number of approved drugs and clinical candidates, often serving as the core scaffold for kinase inhibitors.

A notable application of this building block is in the synthesis of indole and indazole derivatives that function as inhibitors of cellular necrosis .[1] These compounds have potential therapeutic applications in conditions where uncontrolled cell death is a key pathological feature, such as ischemic injury, neurodegenerative diseases, and certain inflammatory disorders.

Synthetic Utility and Key Reactions

The chemical versatility of this compound allows for a variety of synthetic transformations. The differential reactivity of the iodo and chloro groups is a key feature that can be exploited for selective functionalization. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The iodo group at the 2-position is highly susceptible to Sonogashira coupling, enabling the introduction of alkyne moieties. This reaction is a cornerstone for the construction of the indole ring system.

Caption: Simplified Necroptosis Signaling Pathway and Point of Inhibition.

The synthesized indole and indazole derivatives are proposed to inhibit this pathway, likely by targeting the kinase activity of RIPK1 or RIPK3, thereby preventing the downstream events that lead to cell death.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its strategic substitution pattern allows for the efficient construction of complex heterocyclic scaffolds, such as indoles and indazoles, which are of high interest in drug discovery, particularly in the development of kinase inhibitors for various therapeutic areas, including those involving cellular necrosis. The protocols and information provided herein serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug development endeavors.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloro-2-iodo-6-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This reaction, which couples an organoboron compound with an organic halide catalyzed by a palladium complex, is invaluable in the pharmaceutical and materials science industries for constructing complex molecular architectures like biaryls.[1][4]

This document provides detailed application notes and a general protocol for the Suzuki-Miyaura cross-coupling reaction using 4-chloro-2-iodo-6-nitroaniline as a substrate. This substrate is particularly noteworthy due to its distinct electronic properties and the presence of two different halogen atoms. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective coupling at the more labile iodo position. The electron-withdrawing nitro group further influences the substrate's reactivity, making careful optimization of reaction conditions essential.

General Reaction Scheme:

The reaction selectively proceeds at the C-I bond, which is more susceptible to oxidative addition by the palladium catalyst than the more robust C-Cl bond.

Application Notes: Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound is contingent upon the careful selection of several key parameters.

-

Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical for achieving high yields. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many aryl iodides, substrates that are electron-deficient or sterically hindered often benefit from more advanced catalyst systems.[1][5] Modern systems often involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[6][7] Pre-formed catalysts, known as pre-catalysts (e.g., XPhos Pd G2), are also highly effective and offer improved stability and activity.[7]

-

Base Selection: A base is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid.[8][9] The choice of base can significantly affect the reaction rate and yield.[8] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][10] For challenging or less reactive substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[6][8]

-

Solvent System: The solvent must solubilize the reactants and facilitate the interaction of all components in the catalytic cycle. A mixture of an organic solvent and water is frequently employed.[6] Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).[1][6][11] The presence of water is often crucial for the solubility and efficacy of the inorganic bases.[6]

-

Reaction Temperature: Suzuki-Miyaura reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate. A common temperature range is between 80-110 °C.[1] However, the optimal temperature will depend on the specific reactivity of the substrates and the chosen catalyst system.

Quantitative Data Summary

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | >95 (Illustrative) | [1] |

| 2 | 2,6-Dibromo-4-nitroaniline | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 96 | [11] |

| 3 | 2,6-Dibromo-4-nitroaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 98 | [11] |

| 4 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 (Microwave) | High (Implied) | [6] |

| 5 | 3-Chloroindazole | 5-Indoleboronic acid | XPhos Pd G2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 90 | [12] |

Detailed Experimental Protocol

This protocol provides a general procedure for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern pre-catalyst system)[1]

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 or 5:1 v/v)[1][6]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[7]

-

Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[1][7]

-

Solvent and Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[1][6]

-

Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1]

-

Monitoring: Monitor the reaction's progress periodically using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual base and water-soluble impurities.[1]

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.

Visualizations

The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Notes: Sonogashira Coupling of 4-Chloro-2-iodo-6-nitroaniline

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a broad range of functional groups, and has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] These application notes provide a detailed protocol for the Sonogashira coupling of 4-Chloro-2-iodo-6-nitroaniline with a terminal alkyne. The significant difference in reactivity between the aryl iodide and aryl chloride moieties allows for a highly selective reaction at the C-I bond.[1][2]

Reaction Principle

The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper.[3] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. The key steps are:

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl iodide to form a Pd(II) complex.

-

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.

-

Transmetalation: The alkyne group is transferred from the copper acetylide to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.[3]

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, the Sonogashira coupling of this compound can be performed with high chemoselectivity, leaving the chloro-substituent intact for potential subsequent transformations.[1]

Data Presentation

Table 1: Typical Reagents and Stoichiometry for Sonogashira Coupling of this compound

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Aryl halide substrate |

| Terminal Alkyne | 1.1 - 1.5 | Coupling partner |

| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 0.01 - 0.05 | Palladium catalyst |

| Copper(I) Iodide (CuI) | 0.02 - 0.10 | Co-catalyst |

| Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 3.0 | Base |

| Anhydrous Solvent (e.g., THF, DMF) | - | Reaction medium |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Parameter | Condition | Rationale | Expected Yield |

| Temperature | Room Temperature to 50 °C | Aryl iodides are highly reactive.[1] | Good to Excellent |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS | - |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. | - |

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (TEA) or diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF (or DMF) to dissolve the solids. Then, add anhydrous triethylamine (2.5 eq).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 4-Chloro-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 4-chloro-2-iodo-6-nitroaniline. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a highly regioselective amination at the C-2 position (ortho to the nitro group). This protocol is particularly relevant for the synthesis of complex substituted anilines, which are valuable intermediates in pharmaceutical and materials science research. We present optimized reaction conditions, a discussion of expected outcomes, and a general protocol applicable to a range of amine coupling partners.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This transformation has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1] The reaction is of particular importance in medicinal chemistry for the synthesis of arylamines, a common motif in pharmacologically active compounds.

The substrate, this compound, presents an interesting case for regioselective functionalization due to the presence of two different halogen atoms and strong electronic influence from the nitro and amino groups. The well-established trend in halide reactivity for oxidative addition to palladium(0) is I > Br > Cl, which predicts that the amination will selectively occur at the more labile carbon-iodine bond. This application note leverages this principle to provide a robust protocol for the selective synthesis of 2-amino-4-chloro-6-nitro-N-substituted-anilines.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. In the case of this compound, this step is highly selective for the weaker C-I bond over the stronger C-Cl bond.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.

The strong electron-withdrawing nature of the nitro group is known to enhance the rate of oxidative addition, making this substrate particularly suitable for the Buchwald-Hartwig reaction. The inherent difference in bond dissociation energies between the C-I and C-Cl bonds is the primary factor governing the high regioselectivity of this transformation.

Caption: Logical relationship for the Buchwald-Hartwig amination.

Experimental Protocols

3.1. General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

-

Anhydrous solvents are crucial for the success of the reaction. Toluene and dioxane should be freshly distilled or obtained from a solvent purification system.

-

The choice of ligand and base may need to be optimized for specific amine coupling partners.

3.2. Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the regioselective amination of this compound.

| Parameter | Condition | Notes |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |

| Ligand | XPhos or RuPhos | 1.2-2 equivalents relative to Pd |

| Base | NaOt-Bu or K₃PO₄ | 2-3 equivalents |

| Amine | Primary or Secondary Amine | 1.1-1.5 equivalents |

| Solvent | Toluene or Dioxane | Anhydrous |

| Temperature | 80-110 °C | |

| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS |

3.3. Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

XPhos (0.048 mmol, 4.8 mol%)

-

NaOt-Bu (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOt-Bu under an inert atmosphere.

-

Add this compound to the flask.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by the amine coupling partner.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-chloro-6-nitro-N-substituted-aniline.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Data Presentation

The following table provides a template for summarizing the results of optimization studies or for comparing the efficacy of different reaction conditions.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4.8) | NaOt-Bu (2) | Toluene | 100 | 12 | e.g., 85 |

| 2 | Aniline | Pd₂(dba)₃ (1) | RuPhos (2.4) | K₃PO₄ (3) | Dioxane | 110 | 18 | e.g., 78 |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4.8) | NaOt-Bu (2) | Toluene | 100 | 8 | e.g., 92 |

Troubleshooting and Safety

-

Low Yields: Incomplete reaction may be due to impure reagents, insufficient exclusion of air and moisture, or suboptimal reaction conditions. Consider using a different ligand/base combination or increasing the reaction temperature.

-

Side Reactions: The primary expected side product would be the result of hydrodehalogenation. Using a bulky ligand and carefully controlling the reaction temperature can minimize this.

-

Safety: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Strong bases like NaOt-Bu are corrosive and moisture-sensitive and should be handled with care. Always wear appropriate personal protective equipment (PPE).

Conclusion